8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the chemical formula C6H6N4. It is part of the triazolopyridazine family, known for its diverse applications in medicinal chemistry and material science. This compound is characterized by a fused ring system consisting of a triazole and a pyridazine ring, with a methyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-methyl-1,2,4-triazole with 1,2-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: Lacks the methyl group, resulting in different chemical properties and reactivity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring, offering different biological activities and applications.
1,2,4-Triazolo[4,3-a]pyrazine: Features a pyrazine ring, leading to distinct chemical behavior and uses.
Uniqueness: 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the methyl group, which influences its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-8-10-4-7-9-6(5)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZMSXMEQKGQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN2C1=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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